molecular formula C11H5ClF3NO2S B6189912 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid CAS No. 2680533-66-6

2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Cat. No.: B6189912
CAS No.: 2680533-66-6
M. Wt: 307.7
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Description

2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a synthetic organic compound that features a thiazole ring substituted with a 4-chloro-2-fluorophenyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoroacetic acid group. One common method is the cyclization of a precursor containing the 4-chloro-2-fluorophenyl group with a thioamide under acidic conditions to form the thiazole ring. The difluoroacetic acid group can then be introduced via a nucleophilic substitution reaction using a suitable difluoroacetylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the difluoroacetic acid moiety, imparts unique chemical and biological properties to 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid. These features can enhance its reactivity and specificity in various applications compared to similar compounds .

Properties

CAS No.

2680533-66-6

Molecular Formula

C11H5ClF3NO2S

Molecular Weight

307.7

Purity

95

Origin of Product

United States

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